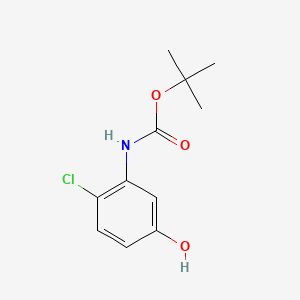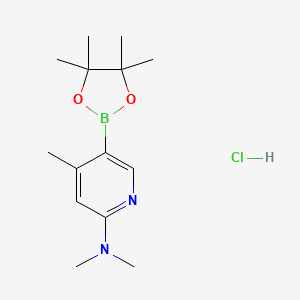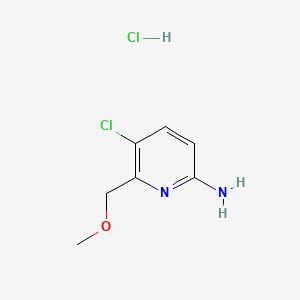
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a piperazine ring substituted with benzoyl, dimethyl, and nitroso groups, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride in the presence of a base such as pyridine.
Dimethylation: The dimethyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Nitrosation: The nitroso group is introduced by reacting the piperazine derivative with nitrous acid or other nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, and mild heating.
Major Products Formed
Oxidation: Formation of (2R,6S)-1-benzoyl-2,6-dimethyl-4-nitropiperazine.
Reduction: Formation of (2R,6S)-1-benzoyl-2,6-dimethyl-4-aminopiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity. The benzoyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-1-benzoyl-2,6-dimethyl-4-aminopiperazine: Similar structure but with an amino group instead of a nitroso group.
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitropiperazine: Similar structure but with a nitro group instead of a nitroso group.
(2R,6S)-1-benzoyl-2,6-dimethylpiperazine: Lacks the nitroso group.
Uniqueness
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying nitroso chemistry and its applications in various fields.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
[(2R,6S)-2,6-dimethyl-4-nitrosopiperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C13H17N3O2/c1-10-8-15(14-18)9-11(2)16(10)13(17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11+ |
InChI Key |
FDCJUXDANKKYRM-PHIMTYICSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)C2=CC=CC=C2)C)N=O |
Canonical SMILES |
CC1CN(CC(N1C(=O)C2=CC=CC=C2)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)



![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one](/img/structure/B13580994.png)
